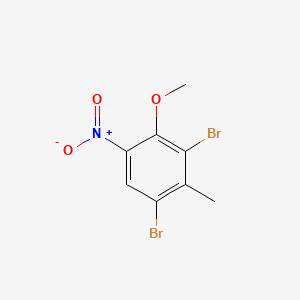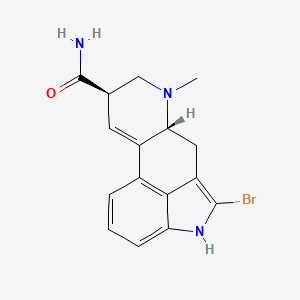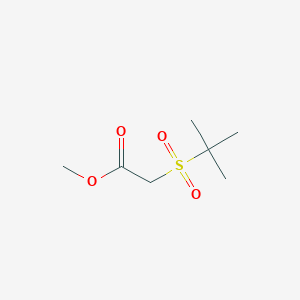
2-(2-アミノチアゾール-5-イル)プロパン-2-オール
概要
説明
2-(2-Aminothiazol-5-yl)propan-2-ol is a heterocyclic compound that contains both nitrogen and sulfur atoms within its thiazole ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
科学的研究の応用
2-(2-Aminothiazol-5-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of action
Compounds with a 2-aminothiazole scaffold are known to have a wide range of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects . They act on a variety of targets, depending on the specific compound and its structure.
Mode of action
The mode of action of these compounds can vary widely, depending on their specific structure and the target they interact with. For example, some 2-aminothiazole derivatives have been found to inhibit the growth of cancer cells .
Biochemical pathways
These compounds can affect a variety of biochemical pathways. For example, some 2-aminothiazole derivatives have been found to have anticancer activity, suggesting that they may affect pathways involved in cell growth and proliferation .
Result of action
The result of the action of these compounds can vary, depending on their specific structure and the target they interact with. For example, some 2-aminothiazole derivatives have been found to inhibit the growth of cancer cells .
生化学分析
Biochemical Properties
2-(2-Aminothiazol-5-yl)propan-2-ol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial for cell signaling pathways . Additionally, 2-(2-Aminothiazol-5-yl)propan-2-ol can bind to proteins involved in cellular metabolism, thereby affecting their activity and function . The interactions between this compound and biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the complex and enhance its biological activity .
Cellular Effects
The effects of 2-(2-Aminothiazol-5-yl)propan-2-ol on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 2-(2-Aminothiazol-5-yl)propan-2-ol can inhibit the proliferation of cancer cells by interfering with the signaling pathways that regulate cell growth and division . Moreover, it can alter gene expression patterns, leading to changes in the production of proteins that are essential for cell survival and function . The impact of this compound on cellular metabolism includes the inhibition of key metabolic enzymes, which can disrupt the energy balance within the cell and induce apoptosis .
Molecular Mechanism
At the molecular level, 2-(2-Aminothiazol-5-yl)propan-2-ol exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme . This binding can prevent the enzyme from interacting with its natural substrate, thereby blocking the biochemical reaction it catalyzes . Additionally, 2-(2-Aminothiazol-5-yl)propan-2-ol can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, resulting in altered protein production and cellular function .
Temporal Effects in Laboratory Settings
The effects of 2-(2-Aminothiazol-5-yl)propan-2-ol can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of 2-(2-Aminothiazol-5-yl)propan-2-ol, reducing its efficacy . In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, including sustained inhibition of cell proliferation and induction of apoptosis . These effects are consistent with the compound’s ability to interfere with key cellular processes and signaling pathways .
Dosage Effects in Animal Models
The effects of 2-(2-Aminothiazol-5-yl)propan-2-ol vary with different dosages in animal models. At low doses, this compound has been shown to exert therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, 2-(2-Aminothiazol-5-yl)propan-2-ol can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to disrupt normal cellular function and induce oxidative stress . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits of 2-(2-Aminothiazol-5-yl)propan-2-ol while minimizing its toxic effects .
Metabolic Pathways
2-(2-Aminothiazol-5-yl)propan-2-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that may retain biological activity . Additionally, 2-(2-Aminothiazol-5-yl)propan-2-ol can affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle . These interactions can alter the levels of metabolites within the cell, impacting cellular energy production and overall metabolism .
Transport and Distribution
The transport and distribution of 2-(2-Aminothiazol-5-yl)propan-2-ol within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported into cells via membrane transporters, where it can accumulate and exert its biological effects . Additionally, 2-(2-Aminothiazol-5-yl)propan-2-ol can bind to plasma proteins, which can facilitate its distribution throughout the body . The localization and accumulation of this compound within specific tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 2-(2-Aminothiazol-5-yl)propan-2-ol is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of 2-(2-Aminothiazol-5-yl)propan-2-ol within these compartments can enhance its ability to interact with specific biomolecules and exert its biological effects . For example, the accumulation of this compound in the nucleus can facilitate its interaction with transcription factors and other regulatory proteins, leading to changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminothiazol-5-yl)propan-2-ol typically involves the reaction of 2-aminothiazole with appropriate reagents to introduce the propan-2-ol moiety. One common method involves the reaction of 2-aminothiazole with an alkylating agent such as 2-chloropropanol under basic conditions. The reaction is usually carried out in a solvent like ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of 2-(2-Aminothiazol-5-yl)propan-2-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-(2-Aminothiazol-5-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-aminothiazol-5-yl)propan-2-one.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of N-substituted 2-(2-aminothiazol-5-yl)propan-2-ol derivatives.
類似化合物との比較
Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities.
2-(2-Aminothiazol-4-yl)ethanol: Another analog with a different alkyl group.
2-(2-Aminothiazol-5-yl)ethanamine: A compound with an amine group instead of a hydroxyl group.
Uniqueness
2-(2-Aminothiazol-5-yl)propan-2-ol is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its propan-2-ol moiety enhances its solubility and potential interactions with biological targets, making it a valuable compound in medicinal chemistry .
特性
IUPAC Name |
2-(2-amino-1,3-thiazol-5-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS/c1-6(2,9)4-3-8-5(7)10-4/h3,9H,1-2H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVKNCHWZGPGMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=C(S1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1462778.png)

![6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1462781.png)
![(1S,5S)-5-(hydroxymethyl)-1-methoxy-6-[(3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]bicyclo[3.1.0]hexan-2-one](/img/structure/B1462782.png)




![2-[(Dipropylamino)methyl]-4-fluoroaniline](/img/structure/B1462788.png)


![2-[(5-Bromopyridin-2-yl)amino]-2-methylpropan-1-ol](/img/structure/B1462795.png)
